3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide
Description
Properties
IUPAC Name |
3-bromo-4-[(3-fluorophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2/c15-12-7-10(14(19)18-17)4-5-13(12)20-8-9-2-1-3-11(16)6-9/h1-7H,8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVAEMOXOIBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide typically follows a multi-step approach:
- Step 1: Preparation of 3-Bromo-4-fluorobenzaldehyde or a related brominated intermediate
- Step 2: Formation of the 3-fluorobenzyl ether linkage
- Step 3: Conversion of the aldehyde or ester intermediate to the benzohydrazide
This approach leverages halogenation chemistry, nucleophilic substitution for ether bond formation, and hydrazide synthesis from esters or acid derivatives.
Preparation of Brominated Aromatic Intermediate
A key precursor is 3-bromo-4-fluorobenzaldehyde, which can be synthesized by selective bromination of 4-fluorobenzaldehyde. Traditional bromination uses elemental bromine, but this poses toxicity and environmental hazards.
A safer, environmentally friendly method described in patent CN109912396B uses sodium bromide and sodium hypochlorite under ultrasonic irradiation in a biphasic system (dichloromethane/water) with hydrochloric acid to achieve selective bromination at the 3-position of 4-fluorobenzaldehyde:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Dissolve 4-fluorobenzaldehyde in dichloromethane (Solution A) | Starting aromatic aldehyde |
| 2 | Dissolve sodium bromide in water, add 35% HCl (Solution B) | Bromide source and acidic medium |
| 3 | Mix A and B, apply ultrasonic waves, add sodium hypochlorite dropwise at 20-25°C | Selective bromination to 3-bromo-4-fluorobenzaldehyde |
| 4 | Ultrasonic treatment, stirring, phase separation, washing to neutrality, drying | Purified brominated aldehyde |
This method avoids toxic bromine and chlorine gas, improving safety and environmental profile.
Formation of 3-Fluorobenzyl Ether
The ether linkage at the 4-position of the brominated aromatic ring is introduced by nucleophilic substitution using 3-fluorobenzyl alcohol derivatives. A common approach involves:
- Reacting a 3-bromo-4-hydroxybenzaldehyde or related intermediate with 3-fluorobenzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Heating under reflux to promote ether bond formation.
For example, a related compound, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl) derivatives, are prepared by refluxing the phenol intermediate with 3-fluorobenzyl halide and potassium carbonate in DMF overnight, followed by workup and purification.
Conversion to Benzohydrazide
The final step involves converting the ester or acid derivative to the hydrazide:
- Starting from the corresponding ester, hydrazinolysis is performed by reacting with hydrazine hydrate in an alcoholic solvent (e.g., ethanol or isopropanol).
- The reaction is typically conducted under reflux for several hours.
- The hydrazide precipitates upon cooling and is isolated by filtration and drying.
This step installs the hydrazide (-CONHNH2) functional group essential for the target compound.
Summary Table of Preparation Steps
Research Findings and Analytical Data
- Purity and Characterization: The final hydrazide product is typically characterized by HPLC (>95% purity), melting point analysis, and spectroscopic methods (NMR, MS).
- Reaction Monitoring: TLC and HPLC are used to monitor reaction completion at each step.
- Environmental and Safety Notes: The use of sodium bromide and sodium hypochlorite for bromination reduces hazards compared to elemental bromine. Reactions are typically conducted under controlled temperature and inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to their reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products
Mechanism of Action
The mechanism of action of 3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituent groups on the benzene ring or the hydrazide-linked moiety. Key examples include:
Key Research Findings and Data Tables
Table 2: Crystallographic Data Highlights
Biological Activity
3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the compound's biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C14H13BrF N3O, characterized by a bromine atom, a fluorobenzyl ether, and a hydrazide functional group. Its structure is pivotal in determining its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the hydrazide moiety allows for hydrogen bonding with enzyme active sites, potentially leading to inhibition of specific enzymes involved in cancer cell proliferation and survival.
Biological Activity Highlights
Research has indicated several key biological activities associated with this compound:
-
Anticancer Activity :
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives similar to this compound exhibit significant inhibition against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range against breast cancer cells .
- Mechanism-Based Approaches : The compound may inhibit critical enzymes such as polo-like kinase 1 (PLK1), which is often overexpressed in cancer cells, leading to uncontrolled proliferation .
- Enzyme Inhibition :
Case Studies
Several studies have explored the biological activity of hydrazine derivatives similar to this compound:
- Study on PLK1 Inhibition : A study demonstrated that hydrazine derivatives could inhibit PLK1 in tamoxifen-resistant breast cancer cells, suggesting potential for use in overcoming drug resistance in cancer therapies .
- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to the ATP-binding site of several kinases, inhibiting their activity and leading to reduced cell viability in vitro .
Data Tables
Q & A
Basic: What synthetic strategies are effective for preparing 3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide, and how can yield be optimized?
Answer:
The synthesis typically involves a multi-step process:
Etherification : React 3-fluorobenzyl bromide with 4-hydroxybenzohydrazide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group.
Bromination : Introduce bromine at the 3-position of the phenyl ring using N-bromosuccinimide (NBS) under controlled radical initiation (e.g., AIBN in CCl₄).
Key optimizations include:
- Solvent selection : Polar aprotic solvents like DMF improve reaction efficiency for ether formation .
- Temperature control : Maintaining 0–5°C during bromination minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
Advanced: How can computational methods predict the non-linear optical (NLO) properties of this compound?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are effective for predicting NLO properties. Key steps include:
Geometry optimization : Minimize energy using Gaussian09 or similar software.
Hyperpolarizability calculation : Compute β (first hyperpolarizability) to assess NLO activity.
TD-DFT analysis : Predict electronic transitions and charge transfer using time-dependent DFT .
Studies on analogous fluoro-benzohydrazides show that electron-withdrawing groups (e.g., Br, F) enhance β values by ~20% compared to non-halogenated analogs .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for brominated phenyl; δ 5.2 ppm for -OCH₂-).
- FT-IR : Identify N-H stretching (3200–3300 cm⁻¹) and C=O vibrations (1660–1680 cm⁻¹) in the hydrazide moiety .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 367.02 for C₁₄H₁₁BrFN₂O₂) .
- Elemental Analysis : Verify purity (C, H, N within ±0.4% of theoretical values) .
Advanced: How can QSAR models link structural features to antimicrobial activity?
Answer:
Quantitative Structure-Activity Relationship (QSAR) studies use descriptors like:
- Electronic parameters : Total energy (Te) and dipole moment correlate with microbial membrane disruption.
- Topological indices : Wiener index (W) and valence molecular connectivity (⁰χᵛ) predict activity trends. For example, higher W values (>450) in brominated derivatives enhance antimicrobial potency (pMICₐₘ = 1.67 μM/mL) .
- Hydrophobicity (logP) : Optimal logP ~2.5 balances solubility and cell permeability .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the hydrazide bond.
- Light protection : Amber vials minimize photodegradation of the bromine substituent.
- Solvent : Dissolve in anhydrous DMSO for long-term storage (>6 months) without decomposition .
Advanced: How can crystallographic data resolve discrepancies in biological activity between analogs?
Answer:
Single-crystal X-ray diffraction (SHELXL/SHELXS) provides insights:
- Packing analysis : Compare hydrogen-bonding networks (e.g., N-H···O interactions) to explain solubility differences.
- Torsion angles : Variations in the benzyloxy group’s dihedral angle (±10°) impact steric hindrance and receptor binding .
For example, analogs with planar hydrazide moieties show 30% higher anticancer activity (IC₅₀ = 1.20 μM) due to better DNA intercalation .
Advanced: What mechanistic studies explain the anticancer activity of this compound?
Answer:
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) reveals caspase-3/7 activation in treated cells.
- ROS generation : DCFH-DA assays show a 2.5-fold increase in reactive oxygen species (ROS) at 10 μM concentration .
- Topoisomerase inhibition : Molecular docking (AutoDock Vina) predicts strong binding (ΔG = –9.2 kcal/mol) to Topo IIα’s ATPase domain .
Basic: How do substituent variations (e.g., Br vs. Cl) affect reactivity?
Answer:
- Electrophilic substitution : Bromine’s strong electron-withdrawing effect directs reactions to the para position, while chlorine shows mixed directing effects.
- Nucleophilic displacement : Br substituents undergo SNAr reactions 50% faster than Cl analogs in DMSO/K₂CO₃ .
Advanced: What strategies mitigate data contradictions in biological assays?
Answer:
- Dose-response normalization : Use Hill slopes to account for assay variability (e.g., IC₅₀ ranges ±0.2 μM).
- Control benchmarking : Compare against 5-fluorouracil (IC₅₀ = 4.6 μM) or tetrandrine (IC₅₀ = 1.53 μM) for context .
- Structural analogs : Test 4-chlorobenzyl or nitrobenzyl derivatives to isolate substituent effects .
Advanced: How does the compound interact with biological membranes?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
